![molecular formula C15H11N7O3 B2665793 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034281-12-2](/img/structure/B2665793.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a triazolo[4,3-a]pyrazine ring, an isoxazole ring, and a pyridine ring . These types of structures are often found in pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a triazolo[4,3-a]pyrazine ring, an isoxazole ring, and a pyridine ring . These rings are likely connected by various functional groups, including a hydroxy group and a carboxamide group .Scientific Research Applications
Potential c-Met Kinase Inhibitors
The compound is a derivative of [1,2,4]triazolo [4,3-a]pyrazine and has been identified as a potential c-Met kinase inhibitor . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Anti-Tumor Activity
The compound has demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests its potential use in the development of new cancer therapies .
Cell Cycle Assay
The compound has been used in cell cycle assays to study its effects on cell proliferation and death . This could provide valuable insights into the mechanisms of cell cycle regulation .
Docking Studies
Docking studies have been carried out with this compound to understand its interactions with other molecules . This information can be useful in drug design and optimization .
Synthesis of Triazolopyridines
The compound can be synthesized from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .
PCAF Bromodomain Inhibition
The compound is a potent triazolophthalazine inhibitor of the PCAF bromodomain . PCAF is a histone acetyltransferase involved in gene expression, and its inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .
properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O3/c23-14(10-6-11(25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15(24)17-4-5-22(12)13/h1-7H,8H2,(H,17,24)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNISJPNDGWTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.